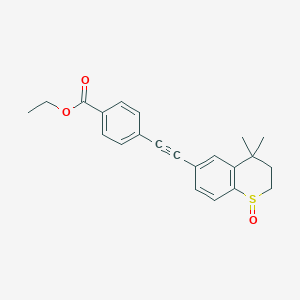
Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WYC-209 is a synthetic retinoid compound known for its potent anti-cancer properties. It functions primarily as a retinoic acid receptor agonist and has shown significant efficacy in inhibiting the proliferation of malignant tumor-repopulating cells, particularly in melanoma, lung cancer, ovarian cancer, and breast cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of WYC-209 involves multiple steps, starting from the preparation of key intermediates. The process includes the formation of a retinoid backbone, followed by specific functional group modifications to enhance its binding affinity and selectivity towards retinoic acid receptors . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of WYC-209 follows a similar synthetic route but is scaled up to accommodate larger quantities. The process is optimized for efficiency and yield, ensuring that the compound maintains its high purity and activity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production .
化学反应分析
Types of Reactions
WYC-209 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing its efficacy
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of WYC-209 with modified functional groups. These derivatives are often tested for their biological activity to identify more potent analogs .
科学研究应用
WYC-209 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies.
Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in pharmaceutical research .
作用机制
WYC-209 exerts its effects by binding to retinoic acid receptors within cells. This binding induces apoptosis, primarily through the caspase 3 pathway. The compound also down-regulates the expression of WNT4 via retinoic acid receptor alpha, inhibiting the progression of gastric cancer . Additionally, WYC-209 reduces cellular traction forces, leading to chromatin decondensation and activation of apoptosis genes .
相似化合物的比较
Similar Compounds
All-trans-retinoic acid: A natural retinoid used in cancer therapy but with higher toxicity.
13-cis-retinoic acid: Another natural retinoid with similar anti-cancer properties but different side effect profiles.
Tamibarotene: A synthetic retinoid with applications in leukemia treatment.
Uniqueness of WYC-209
WYC-209 stands out due to its high efficacy in inducing apoptosis in cancer stem cells and its lower toxicity compared to other retinoids. Its rigid structure limits flexibility, reducing the potential for toxicity development .
属性
分子式 |
C22H22O3S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
ethyl 4-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]benzoate |
InChI |
InChI=1S/C22H22O3S/c1-4-25-21(23)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)22(2,3)13-14-26(20)24/h7-12,15H,4,13-14H2,1-3H3 |
InChI 键 |
BTLUWTPBBDYOKU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


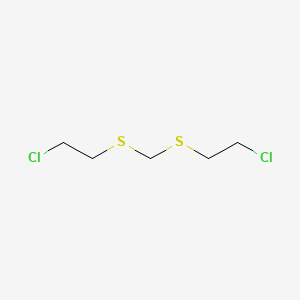
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B14111845.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111853.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111860.png)
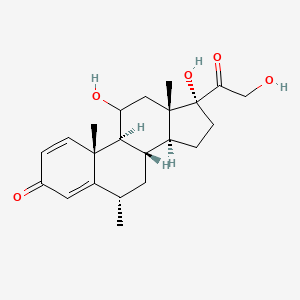
![4-methyl-7-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B14111866.png)

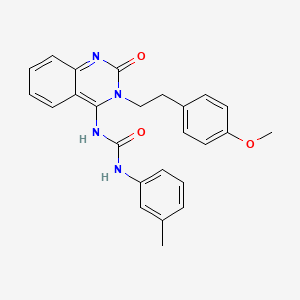
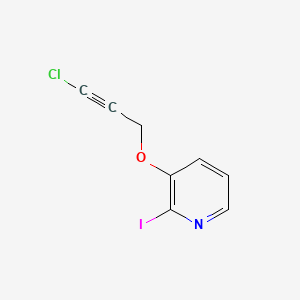
![Spiro[5.5]undecane-1,7-dione](/img/structure/B14111896.png)
![N-(2-chloro-6-methylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111901.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14111914.png)
